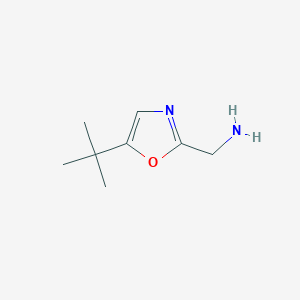

(5-Tert-butyl-1,3-oxazol-2-yl)methanamine

Description

BenchChem offers high-quality (5-Tert-butyl-1,3-oxazol-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Tert-butyl-1,3-oxazol-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-tert-butyl-1,3-oxazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVOZCUBBYONLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Tert-butyl-1,3-oxazol-2-yl)methanamine CAS number 1023814-18-7

The following technical guide details the chemical profile, synthesis, and application of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine (CAS 1023814-18-7). This document is structured for medicinal chemists and process scientists requiring actionable data for scaffold utilization.

CAS Number: 1023814-18-7

Molecular Formula:

Executive Summary

(5-Tert-butyl-1,3-oxazol-2-yl)methanamine is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and lead optimization. It features a 1,3-oxazole core substituted at the C5 position with a bulky tert-butyl group and at the C2 position with a primary aminomethyl handle.

The tert-butyl group provides significant lipophilicity and metabolic stability by blocking the metabolically labile C5 position, while the oxazole ring acts as a bioisostere for amide or ester linkages, reducing hydrolytic susceptibility. The C2-aminomethyl group serves as a versatile vector for library expansion via amide coupling, reductive amination, or sulfonylation.

Chemical Profile & Structural Analysis[2][3][4][5][6]

Physicochemical Properties

| Property | Value | Note |

| Appearance | Off-white to yellow solid (HCl salt) | Free base is an oil/low-melting solid. |

| Boiling Point | ~230 °C (Predicted) | Decomposes at high T. |

| pKa (Amine) | ~8.5 - 9.0 | Typical primary aliphatic amine. |

| pKa (Oxazole) | ~0.8 | The oxazole nitrogen is weakly basic. |

| LogP | ~1.3 - 1.6 | Lipophilic t-butyl dominates. |

| H-Bond Donors | 2 (Primary Amine) | - |

| H-Bond Acceptors | 3 (N, O, Amine N) | - |

Electronic & Steric Features

-

Steric Bulk: The C5-tert-butyl group creates a significant steric shadow, restricting rotation in biaryl systems and preventing metabolic oxidation at the typically reactive C5 position of the oxazole ring.

-

Electronic Character: The oxazole ring is electron-deficient relative to furan but electron-rich relative to pyridine. It participates in

-stacking interactions within protein binding pockets (e.g., ATP-binding sites of kinases). -

Vectorality: The C2-methanamine substituent projects the amine functionality away from the core, providing a "linker" geometry ideal for probing solvent-exposed regions in receptor targets.

Synthesis & Manufacturing Protocols

While specific "catalog" synthesis routes are rarely published for this exact CAS, the structural logic dictates a Robinson-Gabriel Cyclodehydration or a Hantzsch-type synthesis . The protocol below describes the most robust, self-validating route: the Robinson-Gabriel approach starting from pinacolone derivatives.

Retrosynthetic Analysis

The target molecule is a 2,5-disubstituted oxazole.[2][3]

-

C5-Fragment: Derived from 1-amino-3,3-dimethylbutan-2-one (Aminoketone).

-

C2-Fragment: Derived from N-Boc-Glycine (Protected amino acid).

-

Key Transformation: Cyclodehydration of the resulting

-acylamino ketone.

Detailed Synthetic Protocol

Step 1: Preparation of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride

-

Precursor: 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone).

-

Reagents: Sodium Azide (

), -

Workflow:

-

React 1-bromo-3,3-dimethylbutan-2-one with

in acetone/water at 0°C to form the azidoketone. Caution: Azides are shock-sensitive. -

Reduce the azidoketone via catalytic hydrogenation (1 atm

, 10% Pd/C, MeOH) in the presence of HCl. -

Validation: NMR should show loss of

(approx. 4.2 ppm) and appearance of

-

Step 2: Amide Coupling (The Backbone Assembly)

-

Reactants: 1-Amino-3,3-dimethylbutan-2-one HCl + N-Boc-Glycine.

-

Reagents: HATU or EDC/HOBt, DIPEA, DMF.

-

Workflow:

-

Dissolve N-Boc-Glycine (1.0 eq) in dry DMF.

-

Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 min to activate.

-

Add 1-Amino-3,3-dimethylbutan-2-one HCl (1.0 eq).

-

Stir at RT for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine. -

Product: tert-butyl (2-((3,3-dimethyl-2-oxobutyl)amino)-2-oxoethyl)carbamate.

-

Step 3: Robinson-Gabriel Cyclodehydration

-

Reagents: Burgess Reagent (mildest) or

(robust). -

Preferred Method (Burgess):

-

Dissolve the acyclic amide from Step 2 in dry THF.

-

Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.2 eq).

-

Reflux for 2–4 hours under

. -

Mechanism: The Burgess reagent dehydrates the keto-amide to close the oxazole ring.

-

-

Alternative Method (

):-

Treat the amide with

(neat or in toluene) at 80°C. Note: This may cleave the Boc group simultaneously.

-

Step 4: Deprotection

-

Reagents: 4N HCl in Dioxane or TFA/DCM.

-

Workflow:

-

Dissolve the N-Boc-oxazole intermediate in DCM.

-

Add TFA (20% v/v). Stir 1 hour.

-

Concentrate to dryness.

-

Purification: Recrystallize the HCl salt from

.

-

Synthetic Pathway Diagram (DOT)

Figure 1: Step-wise synthesis of CAS 1023814-18-7 via the Robinson-Gabriel cyclodehydration strategy.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

The (5-tert-butyl-1,3-oxazol-2-yl)methanamine unit is frequently used to replace:

-

Phenyl-methanamines: To improve solubility (lower LogP than phenyl) and introduce a hydrogen bond acceptor (oxazole N).

-

Amides: The oxazole ring mimics the planar geometry and dipole of a peptide bond (cis-amide mimic).

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a "super-fragment."

-

The Amine: Forms key salt bridges with aspartate/glutamate residues in binding pockets (e.g., Kinase hinge regions or GPCR aspartate anchors).

-

The t-Butyl Group: Fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases or hydrophobic sub-pockets in nuclear receptors).

Reaction Map for Library Generation

The primary amine at C2 is the focal point for derivatization.

Figure 2: Divergent synthesis pathways for library generation using the core amine handle.

Handling, Safety, and Stability

Stability

-

Oxazole Ring: Generally stable to acid and base at room temperature. However, prolonged heating in strong acid can hydrolyze the ring back to the dicarbonyl/amino acid components.

-

Storage: Store the HCl salt at 2–8°C under desiccant. The free base rapidly absorbs

from the air to form carbamates; always handle the free base under inert atmosphere (

Safety Hazards

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation of the hydrochloride salt.

References

-

Biosynth. (5-tert-Butyl-1,3-oxazol-2-yl)methanamine Product Page. Retrieved from .

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. "Robinson-Gabriel Synthesis".[3][4] Springer.

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

- Bagley, M. C., et al. (2004). One-step synthesis of oxazoles from ketones and nitriles. Synlett, (14), 2615-2617.

- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (General reference for 2,5-disubstituted oxazole chemistry).

Sources

Molecular weight of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine

An In-Depth Technical Guide to the Molecular Weight Determination of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of the novel heterocyclic compound, (5-Tert-butyl-1,3-oxazol-2-yl)methanamine. The oxazole moiety is a significant scaffold in medicinal chemistry, and a precise understanding of the physicochemical properties of its derivatives is paramount for drug discovery and development.[1] This document details the theoretical calculation of the molecular weight and outlines the state-of-the-art analytical methodologies for its empirical verification. The protocols described herein are grounded in established principles of mass spectrometry and nuclear magnetic resonance spectroscopy, providing a robust framework for the characterization of this and similar molecules.

Introduction: The Significance of Oxazole Derivatives

Oxazole-containing compounds are a class of heterocyclic molecules that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities.[1][2] They are integral components of numerous natural products and have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][3] The introduction of a tert-butyl group can enhance metabolic stability and lipophilicity, while the methanamine substituent provides a site for further chemical modification and potential interaction with biological targets. Accurate determination of the molecular weight is a fundamental first step in the characterization of any new chemical entity, ensuring sample purity and confirming its identity.

Molecular Structure and Theoretical Molecular Weight

The chemical structure of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine is defined by a central 1,3-oxazole ring substituted with a tert-butyl group at the 5-position and a methanamine group at the 2-position.

Caption: Chemical structure of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine.

Based on this structure, the molecular formula is determined to be C₈H₁₄N₂O .

Calculation of Molecular Weight

The molecular weight is calculated from the sum of the atomic weights of the constituent atoms.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 154.213 |

The calculated average molecular weight is 154.213 g/mol .

Calculation of Monoisotopic Mass

For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value, calculated using the mass of the most abundant isotopes of each element.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| ¹²C | 8 | 12.000000 | 96.000000 |

| ¹H | 14 | 1.007825 | 14.109550 |

| ¹⁴N | 2 | 14.003074 | 28.006148 |

| ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | 154.110613 |

The calculated monoisotopic mass is 154.110613 Da .

Experimental Determination of Molecular Weight

The empirical determination and confirmation of the molecular weight are critical for the validation of a newly synthesized compound. Mass spectrometry is the primary technique for this purpose.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] This allows for the precise determination of the molecular weight and can provide structural information through fragmentation analysis.

-

Sample Preparation: Dissolve approximately 1 mg of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode, as the amine group is readily protonated. Scan a mass range that encompasses the expected molecular ion, for example, m/z 50-500.

-

Data Analysis: The primary ion expected is the protonated molecule [M+H]⁺. For (5-Tert-butyl-1,3-oxazol-2-yl)methanamine, this would correspond to an m/z of approximately 155.1184. The high-resolution measurement should be within 5 ppm of the theoretical value.

The choice of ESI is based on its soft ionization nature, which typically minimizes fragmentation and provides a clear molecular ion peak.

Caption: Workflow for ESI-MS analysis.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular weight, NMR spectroscopy is essential for elucidating the precise molecular structure and confirming the connectivity of the atoms.[5][6]

¹H NMR (Proton NMR) Spectroscopy

¹H NMR provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~1.3 | Singlet | 9H | tert-butyl protons |

| ~3.8 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~1.8 | Broad Singlet | 2H | Amine protons (-NH₂) |

| ~6.5 | Singlet | 1H | Oxazole ring proton (at C4) |

The causality for these predictions lies in the electronic environment of the protons. The tert-butyl protons are shielded and appear as a singlet. The methylene protons are adjacent to the electron-withdrawing oxazole ring, shifting them downfield. The amine protons are exchangeable and often appear as a broad signal. The proton on the oxazole ring is in an aromatic-like environment.

¹³C NMR (Carbon NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~165 | C2 (Oxazole ring) |

| ~175 | C5 (Oxazole ring) |

| ~110 | C4 (Oxazole ring) |

| ~30 | Quaternary Carbon (tert-butyl) |

| ~28 | Methyl Carbons (tert-butyl) |

| ~40 | Methylene Carbon (-CH₂-) |

The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms. Carbons in the heterocyclic ring are significantly deshielded.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

Data Acquisition: Acquire ¹H and ¹³C spectra. Standard parameters for spectral width, acquisition time, and relaxation delay should be employed.

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons. Correlate the observed chemical shifts with the predicted values to confirm the structure.

Caption: Workflow for NMR analysis.

Conclusion

The theoretical molecular weight of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine has been calculated to be 154.213 g/mol , with a monoisotopic mass of 154.110613 Da. This guide has outlined the standard, self-validating experimental workflows for the empirical confirmation of this molecular weight and the elucidation of the compound's structure using mass spectrometry and NMR spectroscopy. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is a cornerstone of scientific integrity in drug discovery and development. The characterization of this and other novel oxazole derivatives contributes to the expanding library of pharmacologically relevant small molecules.

References

-

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). MDPI. [Link][5]

-

Synthesis and antitumor evaluation of 5-(benzo[d][5][7]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. (n.d.). MedChemComm (RSC Publishing). [Link][3]

-

Mass Spectrometry of Oxazoles. (1980). Semantic Scholar. [Link]

-

Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). PubMed. [Link]

-

Naturally Occurring Oxazole-Containing Peptides. (n.d.). PMC - NIH. [Link][2]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub. [Link][4]

-

(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. (n.d.). PubChemLite. [Link]

-

Synthesis of Novel 5-(3-t-butyl-1H-pyrazol-5-yl)-2-substituted-1,3,4-oxadiazoles. (2013). ResearchGate. [Link]

-

Synthesis and Characterization of Boc-Protected Thio-1,3,4-Oxadiazol-2-yl Derivatives. (2021). ResearchGate. [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. [Link][1]

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. journalspub.com [journalspub.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Deconstructing the Code of Life: A Technical Guide to the SMILES Notation for (5-Tert-butyl-1,3-oxazol-2-yl)methanamine

For researchers, scientists, and drug development professionals, the ability to accurately and efficiently represent complex molecular structures is paramount. The Simplified Molecular Input Line Entry System (SMILES) has emerged as a cornerstone of chemical informatics, providing a linear text-based notation to encode molecular structures. This guide provides an in-depth, technical breakdown of the construction of the SMILES notation for the molecule (5-Tert-butyl-1,3-oxazol-2-yl)methanamine, a process rooted in a systematic application of the SMILES syntax rules.

Core Principles of SMILES Notation

Before dissecting the target molecule, it is essential to grasp the fundamental principles of SMILES.[1][2][3] This notation system represents a molecule as a graph, with atoms as nodes and bonds as edges.[4][5] Key features include:

-

Atoms: Represented by their standard elemental symbols. Atoms in the "organic subset" (B, C, N, O, P, S, F, Cl, Br, I) do not require brackets unless they carry a charge or have an unusual valence.[2][5]

-

Bonds: Single, double, and triple bonds are denoted by -, =, and #, respectively. Single bonds are the default and are often omitted for clarity.[2][6] Aromatic bonds are indicated by a colon or by using lowercase letters for the aromatic atoms.[2][6]

-

Branches: Side chains are enclosed in parentheses.

-

Rings: Cyclic structures are represented by breaking one bond and labeling the two resulting terminal atoms with the same number.

Step-by-Step Derivation of the SMILES Notation

The systematic construction of the SMILES string for (5-Tert-butyl-1,3-oxazol-2-yl)methanamine is a logical process of assembling its constituent parts. A closely related structure, (5-tert-butyl-1,3-oxazol-2-yl)methanol, provides a validated starting point with the SMILES string: CC(C)(C)C1=CN=C(O1)CO.[7]

1. The Oxazole Ring:

The core of the molecule is a 1,3-oxazole ring. This is a five-membered aromatic heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3. In SMILES, we can start by representing the atoms in the ring. The notation o1cccn1 could represent the aromatic oxazole ring, with the numbers indicating the ring closure.

2. The Tert-butyl Group at Position 5:

A tert-butyl group, C(C)(C)C, is attached to the 5th position of the oxazole ring. This is a carbon atom bonded to three other carbon atoms. In the SMILES string, this is represented as a main carbon atom with three methyl groups (C) in parentheses as branches.

3. The Methanamine Group at Position 2:

The substituent at the 2nd position is a methanamine group (-CH2NH2). This is represented as a carbon atom (C) followed by a nitrogen atom (N).

4. Assembling the Final SMILES String:

By combining these components, we can construct the final SMILES string. Starting with the tert-butyl group and attaching it to the oxazole ring, and then adding the methanamine group, we arrive at the following canonical SMILES notation:

CC(C)(C)c1oc(CN)nc1

This can be broken down as follows:

-

CC(C)(C): The tert-butyl group.

-

c1: An aromatic carbon atom in a ring, labeled '1'.

-

o: An oxygen atom within the ring.

-

c(CN): An aromatic carbon atom in the ring, with a methanamine group (CN) attached as a branch.

-

n: A nitrogen atom within the ring.

-

c1: The final aromatic carbon atom, which closes the ring labeled '1'.

Experimental Protocols and Data Presentation

While the derivation of a SMILES string is a theoretical exercise based on established rules, its practical application in computational chemistry and drug discovery relies on its accurate interpretation by software. The following table summarizes the key components of the (5-Tert-butyl-1,3-oxazol-2-yl)methanamine structure and their corresponding SMILES representations.

| Molecular Component | Structure | SMILES Notation |

| Tert-butyl Group | -C(CH₃)₃ | C(C)(C)C |

| 1,3-Oxazole Ring | C₃H₃NO | c1ocnc1 |

| Methanamine Group | -CH₂NH₂ | CN |

Visualizing the Molecular Structure and its SMILES Derivation

To further clarify the relationship between the molecular structure and its SMILES notation, the following diagram illustrates the step-by-step construction of the SMILES string.

Caption: Molecular structure and corresponding SMILES construction.

This in-depth guide provides the necessary framework for understanding and constructing the SMILES notation for (5-Tert-butyl-1,3-oxazol-2-yl)methanamine. By following these systematic principles, researchers can ensure the accurate and efficient representation of this and other complex molecules in their work.

References

- Heidenreich, H. (2025, September 8). SMILES: Compact Notation for Chemical Structures.

- Chemistry LibreTexts. (2020, August 11). 5.8: Line Notation (SMILES and InChI).

- thatbiochemistryguy. (2021, June 9). Tutorial to SMILES and canonical SMILES explained with examples.

- US EPA. SMILES Tutorial.

- ScienceCodons. PDB to SMILES Converter | Free & Accurate Online Tool.

- Daylight Chemical Information Systems, Inc. Daylight Theory: SMILES.

- Zymvol. (2024, February 22). How to write a reaction in SMILES format.

- AAT Bioquest. (2026, February 20). MOL to SMILES Converter.

- DrugXpert. (2025, February 18). Complete SMILES Notation Guide: Chemical Structure Representation.

- chemeurope.com. Smiles arbitrary target specification.

- PubChemLite. (5-tert-butyl-1,3-oxazol-2-yl)methanol.

Sources

- 1. hunterheidenreich.com [hunterheidenreich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Daylight Theory: SMILES [daylight.com]

- 4. sciencecodons.com [sciencecodons.com]

- 5. How to write a reaction in SMILES format | Zymvol Reliable Enzyme Innovation [zymvol.com]

- 6. docs.drugxpert.net [docs.drugxpert.net]

- 7. PubChemLite - (5-tert-butyl-1,3-oxazol-2-yl)methanol (C8H13NO2) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of Substituted Oxazoles: A Technical Guide

Executive Summary

The oxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters, and forming the core of numerous natural products (e.g., virginiamycin, muscoride) and synthetic drugs (e.g., oxaprozin). However, the precise structural elucidation of substituted oxazoles—particularly the differentiation of regioisomers (2,4- vs. 2,5-disubstituted)—remains a frequent bottleneck in synthetic workflows.[1]

This guide synthesizes field-proven spectroscopic data with mechanistic insights to provide a self-validating system for the characterization of oxazole derivatives.[1] It moves beyond static data lists to explain the causality of spectral shifts, enabling researchers to predict and verify structures with high confidence.[2]

The Oxazole Core: Electronic Structure & Numbering

The 1,3-oxazole ring is a planar, aromatic heterocycle containing one oxygen atom (position 1) and one nitrogen atom (position 3). The numbering proceeds counter-clockwise from oxygen.[2][3]

-

Electronic Character: The ring is

-electron deficient compared to furan but -

Basicity: The nitrogen lone pair (sp

) is orthogonal to the -

Reactivity: C-2 is the most electron-deficient position (susceptible to nucleophilic attack/deprotonation), while C-5 is the most electron-rich (susceptible to electrophilic substitution).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5][6][7][8][9][10][11][12]

NMR is the primary tool for oxazole characterization.[2][3] The chemical shifts are highly sensitive to substituent electronics and solvent effects.[2]

Proton ( H) NMR Characteristics[1][2][3][4][8][13]

For the parent oxazole in CDCl

Table 1: Characteristic

| Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |

| H-2 | 7.90 – 8.00 | Singlet (br) | Most deshielded due to flanking N and O atoms.[1] Often broad due to quadrupolar relaxation of | |

| H-5 | 7.60 – 7.75 | Singlet/Doublet | Deshielded by adjacent Oxygen.[2][4][1] | |

| H-4 | 7.05 – 7.20 | Singlet/Doublet | Most shielded ring proton.[2][4][1] |

Expert Insight: In 2,4-disubstituted oxazoles, the remaining H-5 proton typically resonates at 7.30–7.70 ppm .[2][4] In 2,5-disubstituted oxazoles, the remaining H-4 proton resonates upfield at 6.90–7.30 ppm .[2][4] This ~0.4 ppm difference is a reliable first-pass diagnostic.[2][4][1][3]

Carbon-13 ( C) NMR Characteristics[2][3][6][7][9][13]

The

Table 2: Characteristic

| Position | Chemical Shift ( | Electronic Environment | Substituent Effect (Methyl) |

| C-2 | 150.0 – 153.0 | Imine-like carbon (N=C-O).[4][1] | +9 to +12 ppm (Deshielding) |

| C-5 | 138.0 – 142.0 | Enol ether-like (O-C=C).[4][1] | +10 to +15 ppm (Deshielding) |

| C-4 | 125.0 – 128.0 | Enamine-like (C=C-N).[4][1] | +5 to +9 ppm (Deshielding) |

Nitrogen-15 (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> N) NMR[2][3][5]

While less common,

-

Shift Range:

-75 to -85 ppm (relative to CH -

Trend: Electron-withdrawing groups at C-2 or C-4 cause a downfield shift (deshielding) of the nitrogen signal.[4][1]

Structural Elucidation Strategy: Distinguishing Regioisomers

The most common challenge is distinguishing 2,4-disubstituted (Isomer A) from 2,5-disubstituted (Isomer B)[1] oxazoles.[2][4][1][3][5] A robust workflow combines 1D shift analysis with 2D HMBC correlations.[2][4][1][3]

The Logic of HMBC[1]

-

2,4-Disubstituted (Has H-5): The proton H-5 shows a strong

correlation to C-2 (imine carbon, ~160 ppm) and a -

2,5-Disubstituted (Has H-4): The proton H-4 shows a strong

correlation to C-2 and a

Decision Tree Diagram[1][2][3][4]

Caption: Logic flow for distinguishing 2,4- and 2,5-disubstituted oxazoles using 1H NMR and HMBC correlations.

Mass Spectrometry (MS) Fragmentation[3][12]

Mass spectrometry provides complementary structural evidence.[2][4][1][3] The oxazole ring undergoes characteristic fragmentation pathways, most notably the Retro-Diels-Alder (RDA) reaction.

Fragmentation Pathways[1][2][3][4]

-

RDA Cleavage: The molecular ion (

) typically cleaves across the O-C2 and C4-C5 bonds (or O-C5 and C2-N3).[4][1] - -Cleavage: Substituents (alkyl/aryl) often undergo cleavage at the bond alpha to the ring, generating stable oxazolium ions.[2][4]

Diagnostic Ions (Example: 2-methyl-5-phenyloxazole):

Vibrational Spectroscopy (IR)[3]

Infrared spectroscopy is useful for initial screening but less specific than NMR for regioisomer determination.[2][4][1][3]

Table 3: Diagnostic IR Bands

| Vibration Mode | Wavenumber ( | Intensity | Notes |

| C=N Stretch | 1550 – 1650 | Medium/Strong | Often overlaps with aromatic C=C. |

| Ring Breathing | 1080 – 1150 | Medium | Characteristic of 5-membered heterocycles.[4][1] |

| C-O-C Stretch | 1200 – 1280 | Strong | Asymmetric stretching of the ether linkage.[2] |

Experimental Protocol: High-Resolution NMR Sample Prep

To ensure the chemical shifts reported above are reproducible, strict adherence to sample preparation protocols is required.

-

Solvent Selection: Use CDCl

(99.8% D) stored over molecular sieves.[2][4][1][3] Acidic impurities in chloroform can protonate the oxazole nitrogen, causing significant downfield shifts ( -

Concentration: Prepare samples at 10–15 mg/mL for

C acquisition. High concentrations (>50 mg/mL) can induce stacking effects, shifting aromatic protons upfield.[2][4][1] -

Reference: All shifts must be referenced internally to TMS (0.00 ppm) or the residual solvent peak (CDCl

central triplet at 77.16 ppm).

References

-

General Heterocyclic Chemistry & NMR

-

NMR Data Compilation

-

Regioisomer Differentiation

-

Mass Spectrometry of Oxazoles

Sources

Synthesis and Process Optimization of 2-Aminomethyl-5-tert-butyl-oxazole: A Technical Whitepaper

Introduction & Strategic Rationale

Oxazoles are privileged scaffolds in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for amide bonds and as critical pharmacophores in kinase and GPCR inhibitors [3]. The compound 2-aminomethyl-5-tert-butyl-oxazole (CAS: 1023814-18-7) is a highly versatile building block. However, its synthesis presents unique challenges.

Direct condensation of primary amides with

Retrosynthetic Analysis

The retrosynthetic strategy disconnects the oxazole core via a Robinson-Gabriel transform to a

Caption: Retrosynthetic pathway for 2-aminomethyl-5-tert-butyl-oxazole from bromopinacolone.

Mechanistic Rationale: The Modified Robinson-Gabriel Synthesis

The classical Robinson-Gabriel synthesis utilizes harsh dehydrating agents such as

To ensure a self-validating and clean protocol, we employ Wipf’s modification using the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) [4]. The Burgess reagent selectively reacts with the enol tautomer of the

Caption: Mechanistic sequence of the mild Robinson-Gabriel cyclodehydration.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride

Causality: Free

-

Azidation: Dissolve 1-bromo-3,3-dimethylbutan-2-one (1.0 eq) in a 4:1 mixture of Acetone/

. Add -

Reduction: Dissolve the crude azide in MeOH. Add 10% Pd/C (0.05 eq) and concentrated aqueous HCl (1.1 eq). Purge the flask with

gas and stir vigorously under a hydrogen balloon for 12 hours. -

Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure and triturate the residue with diethyl ether to afford the product as a white crystalline solid.

Step 2: Amide Coupling with N-Boc-Glycine

Causality: EDC/HOBt is selected to facilitate amide bond formation under mild conditions, avoiding the need for harsh acid chlorides that could degrade the substrate. DIPEA is critical here to liberate the free amine from its HCl salt in situ.

-

Activation: In a dry flask, dissolve N-Boc-glycine (1.0 eq) in anhydrous DCM. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at room temperature for 30 minutes to form the active ester.

-

Coupling: Add 1-amino-3,3-dimethylbutan-2-one hydrochloride (1.0 eq) followed by dropwise addition of DIPEA (2.5 eq).

-

Workup: Stir for 12 hours. Quench with saturated aqueous

. Extract with DCM, wash the organic layer with 1M citric acid and brine, dry over

Step 3: Robinson-Gabriel Cyclodehydration

Causality: The Burgess reagent acts as a highly selective water scavenger and activating agent, promoting cyclization at

-

Reaction Setup: Dissolve the

-ketoamide (1.0 eq) in anhydrous THF (0.1 M concentration). -

Reagent Addition: Add the Burgess reagent (1.5 eq) in one portion.

-

Cyclization: Heat the mixture to

under a nitrogen atmosphere for 4–6 hours. Monitor the disappearance of the starting material via LC-MS. -

Workup: Cool to room temperature, concentrate the solvent in vacuo, and partition the residue between EtOAc and water. Wash the organic layer with brine, dry, and purify via silica gel chromatography to isolate 2-(N-Boc-aminomethyl)-5-tert-butyl-oxazole.

Step 4: Boc Deprotection

-

Deprotection: Dissolve the Boc-protected oxazole in DCM. Cool to

and add Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM ratio. -

Stirring: Warm to room temperature and stir for 2 hours.

-

Isolation: Concentrate the mixture to dryness. To obtain the free base, dissolve the residue in DCM, wash with 1M NaOH, dry over

, and evaporate to yield pure 2-aminomethyl-5-tert-butyl-oxazole .

Quantitative Data & Process Summary

The following table summarizes the optimized metrics for a 100-gram scale synthesis, demonstrating the robustness of this self-validating workflow.

| Step | Transformation | Key Reagents & Conditions | Typical Yield | Purity (LC-MS) |

| 1 | Azidation & Reduction | 85–90% | >95% | |

| 2 | Amide Coupling | N-Boc-Gly, EDC, HOBt, DIPEA, DCM | 78–85% | >98% |

| 3 | Cyclodehydration | Burgess Reagent, THF, | 70–75% | >95% |

| 4 | Boc Deprotection | TFA, DCM, | 92–98% | >99% |

References

Chemical properties of tert-butyl substituted oxazoles

An In-depth Technical Guide to the Chemical Properties of Tert-Butyl Substituted Oxazoles

Authored by: Gemini, Senior Application Scientist

Abstract

The oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules.[1][2][3] When substituted with a tert-butyl group, the resulting molecular architecture gains unique physicochemical and pharmacological properties. The tert-butyl moiety, while seemingly simple, imparts significant effects on a molecule's steric profile, metabolic stability, and receptor-binding affinity.[4] This guide offers a comprehensive exploration of the chemical landscape of tert-butyl substituted oxazoles, synthesizing foundational principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into their electronic structure, synthesis, reactivity, and spectroscopic characterization, culminating in an overview of their applications in modern drug discovery.

Molecular and Electronic Structure: The Influence of the Tert-Butyl Group

The fundamental structure of a tert-butyl substituted oxazole consists of a planar, five-membered aromatic ring containing one oxygen and one nitrogen atom, with a bulky tert-butyl group attached.[1] This substitution is not merely an addition of mass; it fundamentally alters the electronic and physical nature of the oxazole core.

Electronic Effects: The tert-butyl group is a classic electron-donating group through induction. This property increases the electron density on the oxazole ring, which in turn influences its reactivity towards electrophiles and its interaction with biological targets.[1] Quantum chemical studies indicate that this electron donation affects the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally suggests higher reactivity.[1]

Steric Hindrance and Conformation: The most apparent contribution of the tert-butyl group is its steric bulk. The group exhibits a standard tetrahedral geometry for its sp³-hybridized carbons.[1] This bulk can serve as a "steric shield," protecting adjacent functional groups from enzymatic degradation and increasing the metabolic stability of the drug candidate.[4] Furthermore, the steric hindrance can lock the molecule into a specific conformation, which can be critical for achieving high-affinity binding to a target protein's active site. For instance, the tert-butylcarboxamide moiety in the HIV protease inhibitor Nelfinavir is known to occupy a key subsite of the enzyme.[4]

Synthesis of Tert-Butyl Substituted Oxazoles: Strategies and Protocols

The construction of the substituted oxazole ring is a focal point of synthetic organic chemistry. A variety of efficient methods have been developed, moving towards one-pot reactions, metal-free conditions, and the use of readily available starting materials.[5][6]

Key Synthetic Approaches:

-

From Esters and Amino Alcohols: A robust, one-pot method involves the manganese-catalyzed dehydrogenation of amido alcohols, which are formed in situ from tert-butyl esters and 1,2-amino alcohols. This approach is notable for its regioselectivity and use of an abundant metal catalyst.[7]

-

Domino Oxidative Cyclization: Transition-metal-free processes using reagents like t-BuOOH/I₂ can mediate the domino oxidative cyclization of readily available starting materials to form polysubstituted oxazoles.[6]

-

From Aldehydes and Isocyanides: The TMSOTf-promoted insertion of tert-butyl isocyanide into aldehydes provides a direct route to pharmacologically interesting 4-cyanooxazoles in high yields.[6]

-

Metal-Free C-O Bond Cleavage: A novel strategy involves the cyclization of substituted 2-oxo-2-phenylethyl acetate and amines via a highly chemoselective C-O bond cleavage, offering an environmentally benign process with a broad substrate scope.[5]

Experimental Protocol: Manganese-Catalyzed Synthesis of 2,5-Substituted Oxazoles

This protocol is adapted from a manganese-catalyzed dehydrogenation method for oxazole synthesis.[7] It represents a modern, efficient approach to constructing the oxazole core.

Step 1: In Situ Formation of Amido Alcohol

-

To a flame-dried Schlenk tube under an argon atmosphere, add the starting tert-butyl ester (1.00 equiv.), 1,2-amino alcohol (1.00 equiv.), and potassium tert-butoxide (KOtBu, 1.50 equiv.).

-

Add the manganese catalyst [Mn-I] (1.50 mol%).

-

Add anhydrous 1,4-dioxane to achieve a concentration of 0.10 M.

-

Stir the reaction mixture at 50 °C for 4 hours.

Step 2: Dehydrogenative Cyclization

-

After the initial 4-hour period, increase the temperature to reflux (approximately 101 °C for 1,4-dioxane).

-

Maintain the reflux for 24 hours in an open system under an argon atmosphere to allow for the liberation of hydrogen gas.

Step 3: Dehydration and Aromatization

-

Cool the reaction mixture to room temperature.

-

Add 4.00 M HCl in 1,4-dioxane (1.50 equiv.).

-

Add phosphorus oxychloride (POCl₃, 3.00 equiv.) dropwise.

-

Heat the mixture to 85 °C for 4 hours in an open system under an argon atmosphere.

Step 4: Work-up and Purification

-

Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2,5-substituted oxazole.

Caption: Manganese-Catalyzed Oxazole Synthesis Workflow.

Reactivity and Functionalization

The reactivity of the oxazole ring is influenced by the interplay between its inherent aromaticity and the electronic effects of its substituents. The electron-donating tert-butyl group generally activates the ring towards electrophilic attack. Computational studies suggest that electrophilic substitution is most likely to occur at the C5 position, which has a lower activation energy barrier compared to the C4 position.[1]

Key Reactions:

-

C-H Arylation: Nickel(II)-catalyzed C2 arylation of oxazoles with aryl chlorides provides a powerful method for further functionalization.[6]

-

Sonogashira Coupling: Ethynyl-substituted oxazoles, which are valuable building blocks, can be synthesized from halooxazoles via Sonogashira coupling with protected acetylenes. This opens the door to further modifications.[8]

-

Click Chemistry: The ethynyl-substituted oxazoles are versatile reagents for azide-alkyne "click" chemistry, allowing for efficient and high-yield conjugation to biomolecules or other molecular scaffolds.[8]

Caption: Key Functionalization Pathways for Oxazoles.

Spectroscopic and Physicochemical Properties

Accurate characterization is paramount for confirming the structure and purity of synthesized compounds. Tert-butyl substituted oxazoles exhibit distinct spectroscopic signatures.

-

¹H NMR Spectroscopy: The most characteristic signal is a sharp singlet in the upfield region (typically around 1.3-1.4 ppm), corresponding to the nine chemically equivalent protons of the tert-butyl group.[1] Distinct signals for the protons at the C4 and C5 positions of the oxazole ring are also observed.[1]

-

¹³C NMR Spectroscopy: The spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group and its methyl carbons, along with signals for the oxazole ring carbons. The C2 carbon typically appears around 162-165 ppm.[1]

-

Infrared (IR) Spectroscopy: Key predicted vibrations include the C=N stretching, C-O stretching of the ring, and various C-H bending and stretching modes of the tert-butyl group.[1]

Data Presentation: Physicochemical Properties

Below is a table summarizing computed physicochemical properties for a representative molecule, 5-(tert-Butyl)oxazole-2-carboxylic acid. Such data is crucial for predicting pharmacokinetic properties (ADME) in drug development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | [9] |

| Molecular Weight | 169.18 g/mol | [9] |

| XLogP3 | 1.9 | [9] |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | [9] |

| Hydrogen Bond Donors | 1 | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

| Rotatable Bonds | 1 | [9] |

Applications in Drug Development

The fusion of the oxazole scaffold and the tert-butyl group creates molecules with significant potential in medicinal chemistry. Oxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][10][11]

The Role of the Tert-Butyl Group in Pharmacology:

-

Potency Enhancement: The steric bulk can optimize the fit of a molecule into a binding pocket, increasing its potency, as seen with the antiviral drug Ombitasvir.[4]

-

Metabolic Stability: The tert-butyl group can act as a metabolic shield, preventing degradation by cytochrome P450 (CYP) enzymes. However, it can also be a site of metabolism itself, often undergoing hydroxylation by enzymes like CYP2C8, CYP2C9, or CYP2C19, which can sometimes lead to active metabolites.[4]

-

Modulating Physicochemical Properties: The lipophilicity introduced by the tert-butyl group can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Drug Discovery Workflow for Oxazole Derivatives.

Conclusion

Tert-butyl substituted oxazoles represent a versatile and powerful class of molecules for drug discovery and development. The tert-butyl group imparts critical steric and electronic properties that can enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic profiles. Coupled with modern, efficient synthetic methodologies, these compounds provide a rich chemical space for exploration. This guide has provided a foundational understanding of their synthesis, reactivity, and characterization, offering a technical resource for scientists dedicated to advancing therapeutic innovation. The continued investigation into this unique chemical scaffold promises to yield novel candidates for treating a wide range of human diseases.

References

- Shengwang Li, et al. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. Royal Society of Chemistry.

- Benchchem (n.d.). 2-tert-butyl-1,3-oxazole | High-Purity Research Chemical. Benchchem.

-

Organic Chemistry Portal (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of 2,5‐substituted oxazoles – variation of R¹ (ester) and R³ (amino alcohol). ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of functionalized oxazoles from N‐propargylamides using TBN. ResearchGate. Available at: [Link]

-

ChemRxiv (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at: [Link]

-

PubChem (n.d.). 5-(tert-Butyl)oxazole-2-carboxylic acid. PubChem. Available at: [Link]

- Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons.

-

Chemical Communications (RSC Publishing) (n.d.). tert-Butyl nitrite triggered radical cascade reaction for synthesizing isoxazoles by a one-pot multicomponent strategy. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate (2025). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. Available at: [Link]

-

Taylor & Francis Online (2022). 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB): spectroscopic behavior, dipole moment, laser behavior, DFT and TD-DFT investigations. Taylor & Francis Online. Available at: [Link]

-

Organic Chemistry Portal (n.d.). tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Organic Chemistry Portal. Available at: [Link]

-

PubChemLite (n.d.). 5-tert-butyl-1,3-oxazole (C7H11NO). PubChemLite. Available at: [Link]

-

PMC (n.d.). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. PubMed Central. Available at: [Link]

-

MDPI (2014). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. MDPI. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing) (n.d.). In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Royal Society of Chemistry. Available at: [Link]

- Journal of Agricultural and Food Chemistry (1983). Aroma Properties of Some Oxazoles. American Chemical Society.

-

ResearchGate (n.d.). Chemistry and Pharmacological Applications of 1,3-Oxazoles. ResearchGate. Available at: [Link]

-

PubMed (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed. Available at: [Link]

-

Hypha Discovery (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

-

MDPI (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. content.e-bookshelf.de [content.e-bookshelf.de]

- 3. researchgate.net [researchgate.net]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05122J [pubs.rsc.org]

- 6. 1,3-Oxazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 5-(tert-Butyl)oxazole-2-carboxylic acid | C8H11NO3 | CID 11030244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Stability and reactivity of the oxazole ring

An In-Depth Technical Guide to the Stability and Reactivity of the Oxazole Ring

Introduction

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone scaffold in the fields of medicinal chemistry, natural product synthesis, and materials science.[1][2][3] Its prevalence in a myriad of biologically active compounds, from antibiotics like linezolid to anti-inflammatory drugs such as oxaprozin, underscores its significance for drug development professionals.[1][2] First prepared in 1947, this stable liquid at room temperature possesses a unique electronic architecture that dictates a rich and often complex reactivity profile.[2]

This guide offers a comprehensive exploration of the stability and reactivity of the oxazole core. Moving beyond a simple catalog of reactions, we will delve into the electronic underpinnings of its behavior, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to harness, control, and troubleshoot oxazole chemistry effectively.

Part 1: The Electronic Foundation of Oxazole's Reactivity

The chemical behavior of oxazole is a direct consequence of its electronic structure. While its six π-electrons confer aromaticity and thermal stability, the distribution of these electrons is far from uniform.[1][4] The presence of a furan-type oxygen at position 1 and a more electronegative pyridine-type nitrogen at position 3 creates a polarized, electron-deficient ring system.[4][5]

This uneven electron distribution is the master variable controlling its reactivity:

-

Electron-Deficient Character : The nitrogen atom acts as an electron sink, rendering the entire ring generally deactivated towards electrophilic attack.[4]

-

Positional Reactivity : The electron-withdrawing nature of the adjacent heteroatoms makes the C2 carbon the most electron-deficient position. This site is therefore the most susceptible to nucleophilic attack and deprotonation.[4][5]

-

Proton Acidity : The acidity of the ring protons directly reflects this electron deficiency, following the order C2 > C5 > C4. The C2 proton exhibits a pKa of approximately 20, a crucial feature for synthetic functionalization.[1][4][6]

Caption: General reactivity of the oxazole ring towards electrophiles and nucleophiles.

Deprotonation and C2-Functionalization

The most synthetically valuable reaction of the oxazole ring is the selective deprotonation at the acidic C2 position.

Strong bases, such as n-butyllithium (n-BuLi), readily abstract the C2 proton to generate a 2-lithio-oxazole species. [4][7]This powerful nucleophile is, however, often unstable. It exists in a delicate equilibrium with a ring-opened isocyanoenolate intermediate. [4][5]The key to successful C2-functionalization is to trap this lithiated species in situ with a suitable electrophile (e.g., aldehydes, alkyl halides, silyl chlorides) at low temperatures. This strategy provides a robust entry point for introducing a wide variety of substituents at the C2 position.

Cycloaddition Reactions: The Diels-Alder Gateway

The oxazole ring functions as an electron-deficient azadiene, making it an excellent component in inverse-electron-demand Diels-Alder reactions. [8][9]This reactivity is a cornerstone of its synthetic utility, providing access to other important heterocyclic systems.

-

Reaction with Alkynes : The [4+2] cycloaddition with alkynes initially forms a bicyclic adduct which is unstable and readily loses a nitrile (e.g., R-CN from the C2 position) to afford highly substituted furans.

-

Reaction with Alkenes : The reaction with alkenes proceeds similarly, but the initial adduct eliminates water to yield substituted pyridines. [5][7]This is one of the most powerful methods for pyridine synthesis.

The efficiency of these cycloadditions is enhanced by the presence of electron-donating groups on the oxazole ring and electron-withdrawing groups on the dienophile. [5]Intramolecular versions of this reaction (IMDAO) have also been extensively developed for the synthesis of complex alkaloids and other natural products. [10]

Caption: The oxazole Diels-Alder reaction pathway for furan synthesis.

Part 3: The Stability Profile: A Guide to Handling and Storage

While thermally stable, the oxazole ring's Achilles' heel is its susceptibility to degradation under non-neutral pH conditions and upon exposure to light. [1][4]A thorough understanding of these instabilities is critical to prevent yield loss and the formation of complex impurities.

pH-Dependent Hydrolytic Instability

The integrity of the oxazole ring is highly dependent on pH. [11]

-

Acidic Conditions (pH < 6) : The pyridine-like nitrogen is basic (pKa of conjugate acid ≈ 0.8) and can be protonated. [7]This protonation activates the ring, making it highly vulnerable to nucleophilic attack by water, which leads to hydrolytic ring cleavage. [11][12]While generally more stable to acid than furans, prolonged exposure to strong acids will cause decomposition. [1]* Basic Conditions (pH > 8) : Strong bases facilitate the deprotonation of the C2 position. This initiates a ring-opening sequence to form a reactive isocyanoenolate, which can then undergo a variety of subsequent reactions, leading to a mixture of degradation products. [11]

Photochemical and Oxidative Instability

The oxazole ring is susceptible to oxidation and photolysis. [1]

-

Oxidation : The ring can be cleaved by various oxidizing agents, including potassium permanganate, ozone, and even atmospheric oxygen over time. [1][5][12]* Photolysis : Exposure to UV light can induce photochemical transformations, often resulting in oxidation products. [1][12]Therefore, oxazole-containing compounds should be stored in amber vials or protected from light. [12]

Data Summary: Oxazole Reactivity and Stability

| Transformation | Preferred Position(s) | Typical Conditions/Reagents | Key Outcome / Product | Citations |

| Electrophilic Substitution | C5 > C4 | Vilsmeier-Haack (POCl₃, DMF), EDG on ring | C5-Formylation | [1][5][7] |

| Nucleophilic Substitution | C2 | Halogen at C2, Nucleophile (e.g., R-NH₂) | C2-Substitution (rare) | [1][5][7] |

| Nucleophilic Ring Opening | C2 | Strong Nucleophiles (e.g., NH₃) | Ring cleavage, potential recyclization to other heterocycles | [5] |

| Deprotonation/Metallation | C2 | Strong base (n-BuLi, LDA), low temp. (-78 °C) | 2-Lithio-oxazole for C2-functionalization | [4][5][7] |

| Diels-Alder (as diene) | Ring (C2/C5 as termini) | Heat, Dienophile (alkenes, alkynes) | Pyridines, Furans | [5][7][9] |

| Oxidation | Ring | KMnO₄, O₃, Air/Light | Ring cleavage products | [1][5][12] |

| Reduction | Ring | Ni/Al alloy, other reducing agents | Ring-opened products, Oxazolines | [1][6] |

| Acid Hydrolysis | N3 protonation, then C2 | Aqueous acid (pH < 6) | Ring cleavage | [11][12] |

| Base-Mediated Opening | C2 deprotonation | Aqueous base (pH > 8) | Ring opening via isocyanoenolate | [11] |

Part 4: Key Experimental Methodologies

The following protocols are representative of core synthetic transformations involving the oxazole ring. They are intended as a starting point, and optimization may be required based on the specific substrate.

Protocol 1: C2-Lithiation and Electrophilic Quench of 2-Methyloxazole

This protocol describes a standard procedure for the functionalization of the C2-position.

Materials:

-

2-Methyloxazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Electrophile (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Drying agent (e.g., MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (0.2 M relative to the oxazole).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add 2-methyloxazole (1.0 eq) to the cooled solvent.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes. The solution may change color.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Add the electrophile (e.g., benzaldehyde, 1.2 eq), either neat or dissolved in a minimum amount of anhydrous THF, dropwise.

-

Continue stirring at -78 °C for 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Proceed with a standard aqueous workup (e.g., extraction with ethyl acetate), dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Protocol 2: Diels-Alder Reaction of an Oxazole with an Alkyne

This protocol outlines the synthesis of a substituted furan from an oxazole.

Materials:

-

4-Methyl-5-ethoxyoxazole

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Toluene or Xylene (high-boiling solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 4-methyl-5-ethoxyoxazole (1.0 eq) in toluene (0.5 M).

-

Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 110 °C for toluene).

-

Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to 24 hours to reach completion.

-

Once the starting oxazole is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude oil, which contains the substituted furan product, can be purified by flash column chromatography or distillation.

Conclusion

The oxazole ring is a privileged scaffold whose utility is matched by its chemical complexity. Its reactivity is a delicate balance between aromatic stability and the strong electronic influence of its constituent heteroatoms. A successful synthetic campaign relies on a deep appreciation for this balance—leveraging the acidity of the C2 proton for functionalization and the diene character for cycloadditions, while rigorously controlling conditions to mitigate inherent instabilities. By understanding the fundamental principles outlined in this guide, researchers can more effectively navigate the challenges and unlock the vast potential of oxazole chemistry.

References

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

-

Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

-

Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

-

Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Indian Chemical Society. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. Available at: [Link]

-

Turchi, I. J. (Ed.). (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons. Available at: [Link]

-

Komirishetti, D., et al. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Modern Pharmaceutical Research. Available at: [Link]

-

Research & Reviews: A Journal of Pharmacology. (n.d.). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Research & Reviews. Available at: [Link]

-

Vedejs, E., & Fields, S. (1996). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. The Journal of Organic Chemistry. Available at: [Link]

-

D'Souza, F. M., & Fernandes, J. (2015). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. Available at: [Link]

-

Wikipedia. (n.d.). Oxazole. Wikipedia. Available at: [Link]

-

Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmpr.in [ijmpr.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Key intermediates in (5-Tert-butyl-1,3-oxazol-2-yl)methanamine synthesis

The following technical guide details the synthesis of (5-Tert-butyl-1,3-oxazol-2-yl)methanamine (also known as 2-(aminomethyl)-5-tert-butyloxazole).

This guide prioritizes the Robinson-Gabriel Cyclodehydration pathway, as it is the most robust, scalable, and chemically defined route for generating 2,5-disubstituted oxazoles with high regiospecificity, particularly when starting from the commercially available 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone).

Executive Summary

(5-Tert-butyl-1,3-oxazol-2-yl)methanamine is a critical heterocyclic building block in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors (e.g., CDK/GSK3 inhibitors) and GPCR ligands. Its structure features a lipophilic tert-butyl group at the C5 position, which enhances metabolic stability and hydrophobic binding, and a primary aminomethyl group at C2, which serves as a versatile handle for amide coupling or reductive amination.

This guide outlines a high-fidelity synthetic route designed to maximize yield and minimize the formation of regioisomers. The protocol proceeds via a stable 2-(chloromethyl) intermediate, allowing for purification before the final amine generation.

Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10]

-

CAS Number: 1023814-18-7 (Amine), 224441-73-0 (Chloromethyl intermediate)

-

Molecular Formula:

-

Molecular Weight: 154.21 g/mol

-

Core Challenge: Preventing polymerization of the free amine and ensuring exclusive formation of the 1,3-oxazole isomer over the isoxazole byproduct.

Retrosynthetic Analysis

The most logical disconnection relies on the stability of the oxazole ring. We trace the target back to 1-bromo-3,3-dimethylbutan-2-one (Bromopinacolone), a standard industrial starting material.

Strategic Disconnection:

-

C2-N Bond Formation: The primary amine is installed via nucleophilic substitution of a leaving group (Halide) by an azide equivalent, followed by reduction.

-

Ring Closure: The 1,3-oxazole core is formed via the Robinson-Gabriel cyclodehydration of an

-acylaminoketone. -

Backbone Assembly: The acyclic precursor is generated by acylating an

-aminoketone with chloroacetyl chloride.

Figure 1: Retrosynthetic tree illustrating the stepwise construction of the oxazole core from bromopinacolone.

Detailed Synthetic Protocols

Phase 1: Backbone Assembly

Objective: Convert bromopinacolone into the cyclization precursor

Step 1.1: Synthesis of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride

Methodology: Delépine Reaction

Direct amination of

-

Reagents: 1-Bromo-3,3-dimethylbutan-2-one (1.0 eq), Hexamethylenetetramine (1.05 eq), Ethanol (solvent), Conc. HCl.

-

Procedure:

-

Dissolve 1-bromo-3,3-dimethylbutan-2-one in ethanol (5 mL/g).

-

Add HMTA portion-wise while stirring at room temperature. The reaction is exothermic; maintain temperature

. -

Stir for 4–12 hours until the HMTA salt precipitates as a white solid.

-

Filter the salt and wash with cold ethanol.

-

Hydrolysis: Suspend the salt in a mixture of Ethanol/Conc. HCl (5:1 ratio). Reflux for 2–4 hours to cleave the quaternary ammonium.

-

Cool to

. Filter off the ammonium chloride byproduct. Concentrate the filtrate to obtain the aminoketone hydrochloride .

-

-

Checkpoint: Product should be a white, hygroscopic solid. Store under desiccant.

Step 1.2: Acylation to N-(3,3-dimethyl-2-oxobutyl)-2-chloroacetamide

Methodology: Schotten-Baumann Conditions This step installs the two carbons required for the C2 position of the oxazole ring.

-

Reagents: 1-Amino-3,3-dimethylbutan-2-one HCl (from Step 1.1), Chloroacetyl chloride (1.1 eq), Triethylamine (2.5 eq), DCM (Dichloromethane).

-

Procedure:

-

Suspend the aminoketone HCl in DCM at

. -

Add Triethylamine (TEA) dropwise to free the amine.

-

Add Chloroacetyl chloride dropwise, maintaining temperature

to prevent polymerization. -

Stir at room temperature for 2 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), sat.

, and brine. Dry over

-

-

Result: The acyclic amide intermediate (often a white solid or viscous oil). Yields are typically >90%.[1][2]

Phase 2: Ring Closure (The Key Step)

Objective: Form the 1,3-oxazole ring via cyclodehydration.

Step 2.1: Synthesis of 2-(Chloromethyl)-5-tert-butyloxazole

Methodology: Robinson-Gabriel Cyclodehydration

This is the critical step defining the scaffold. Phosphorus oxychloride (

-

Reagents: N-(3,3-dimethyl-2-oxobutyl)-2-chloroacetamide (1.0 eq),

(3.0–5.0 eq, or neat). -

Procedure:

-

Place the amide in a round-bottom flask equipped with a reflux condenser.

-

Add

carefully. (Note: Reaction can be run neat or in Toluene/CHCl -

Heat to reflux (

) for 1–2 hours. Monitor by TLC (disappearance of amide). -

Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess

. This is highly exothermic. -

Extraction: Neutralize with

(solid or solution) to pH 7–8. Extract with Ethyl Acetate or Ether.[3] -

Purification: The crude oil can be distilled (vacuum) or purified via silica gel chromatography (Hexane/EtOAc).

-

-

Characterization:

-

Appearance: Colorless to pale yellow oil/low-melting solid.

-

Validation:

will show the disappearance of the amide NH and the formation of the aromatic oxazole proton at C4 (singlet,

-

Phase 3: Amine Generation

Objective: Convert the chloromethyl group to the primary aminomethyl group.

Step 3.1: Azidation and Reduction

Methodology: Nucleophilic Substitution followed by Staudinger Reduction This two-step sequence is preferred over direct amination (using ammonia) to avoid secondary amine formation (dimerization).

-

Azidation:

-

Dissolve 2-(chloromethyl)-5-tert-butyloxazole in DMF or DMSO.

-

Add Sodium Azide (

) (1.2 eq). Caution: Azides are shock-sensitive. -

Heat at

for 2–4 hours. -

Workup: Dilute with water, extract with Ether. Do not concentrate the azide to dryness if possible; keep in solution.

-

-

Reduction (Staudinger):

-

To the azide solution (in THF/Water), add Triphenylphosphine (

) (1.2 eq). -

Stir at room temperature. Nitrogen gas evolution will be observed.[4]

-

After gas evolution ceases (1–2 h), add water and heat gently (

) to hydrolyze the iminophosphorane intermediate. -

Purification: Acidify to pH 2 (extract

into organic layer, product stays in water). Wash aqueous layer with DCM. Basify aqueous layer to pH 12 with NaOH.[5] Extract the free amine into DCM/EtOAc. -

Concentrate to yield (5-Tert-butyl-1,3-oxazol-2-yl)methanamine .

-

| Parameter | Value |

| Overall Yield | 45–60% (from Bromopinacolone) |

| Purity Target | >95% (HPLC) |

| Key Impurity | Dimer (secondary amine) if ammonia is used directly. |

Process Logic & Workflow

The following diagram illustrates the decision logic and reaction flow, emphasizing the critical checkpoints for purity.

Figure 2: Operational workflow for the synthesis process.

Safety & Handling

-

Bromopinacolone: A potent lachrymator. Handle only in a functioning fume hood.

-

Phosphorus Oxychloride (

): Reacts violently with water. Quench with extreme caution. -

Sodium Azide: Highly toxic and potential explosion hazard. Avoid contact with acids (forms hydrazoic acid) and heavy metals.

-

Oxazole Intermediates: Many 2-substituted oxazoles are skin irritants. Wear appropriate PPE (nitrile gloves, lab coat, eye protection).

References

-

Synthesis of 2-chloromethyl-5-tert-butyloxazole: International Patent Application WO2008033747A2. "Multi-functional small molecules as anti-proliferative agents." Dana-Farber Cancer Institute.[5] (2008).[2]

-

General Robinson-Gabriel Synthesis: Turchi, I. J., & Dewar, M. J. (1975). "The Chemistry of Oxazoles." Chemical Reviews, 75(4), 389-437.

-

Staudinger Reduction Protocol: Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353-1406.

- Delépine Reaction Methodology: Galat, A., & Elion, G. B. (1939). "Interaction of Amides with Amines." Journal of the American Chemical Society.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2008033747A2 - Multi-functional small molecules as anti-proliferative agents - Google Patents [patents.google.com]

- 3. 4-(5-tert-Butyl-1,3-dithian-2-yl)-5-chloro-2-phenyl-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Introduction: The Enduring Utility of the Oxazole Scaffold

An Application and Protocol Guide to the Van Leusen Synthesis of 5-Substituted Oxazoles

The oxazole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its presence in a vast array of biologically active compounds has established it as a privileged scaffold, driving the development of numerous synthetic strategies.[3][4] Among these methods, the Van Leusen oxazole synthesis, first reported in 1972, stands out for its efficiency, mild conditions, and operational simplicity.[5][6] This reaction provides a direct and powerful route to 5-substituted oxazoles through the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).[7]

TosMIC is a stable, odorless, and colorless crystalline solid that serves as a versatile C2N1 synthon.[5][8] Its unique reactivity, featuring an acidic methylene group, an isocyanide functionality, and a tosyl group as an excellent leaving group, is the key to this transformation.[9][10] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the reaction mechanism, comprehensive experimental protocols, and practical insights for the successful synthesis of 5-substituted oxazoles.

Reaction Mechanism: A Stepwise Annulation

The Van Leusen oxazole synthesis proceeds through a multi-step sequence involving a [3+2] cycloaddition between the aldehyde and TosMIC under basic conditions.[3][5] The causality behind the mechanism is a well-understood and elegant cascade.

-

Deprotonation of TosMIC : The reaction is initiated by a base (commonly potassium carbonate) abstracting a proton from the active methylene group of TosMIC. The electron-withdrawing nature of the adjacent sulfonyl and isocyanide groups renders this proton acidic, facilitating the formation of a nucleophilic carbanion.[9][11]

-

Nucleophilic Attack : The TosMIC anion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde substrate, forming a new carbon-carbon bond and generating an alkoxide intermediate.[7]

-

Intramolecular Cyclization (5-endo-dig) : The newly formed alkoxide attacks the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization. This step forges the oxazole ring, yielding a 5-hydroxy-4-tosyloxazoline intermediate.[5][11]

-

Aromatization via Elimination : The final step is a base-promoted elimination of p-toluenesulfinic acid (TosH). This elimination process results in the formation of a double bond within the ring, leading to the stable, aromatic 5-substituted oxazole product.[1][9]

Below is a diagram illustrating the key mechanistic steps.

Caption: Key mechanistic steps of the Van Leusen Oxazole Synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-substituted oxazoles. The general protocol is widely applicable, while the microwave-assisted variant offers a significant acceleration of the reaction.

Protocol 1: General Synthesis of a 5-Substituted Oxazole

This procedure is a robust and widely used method for synthesizing a variety of 5-substituted oxazoles.[1][7]

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

-

Methanol (MeOH), anhydrous (10-15 mL)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a dry round-bottom flask, add the aldehyde (1.0 equiv), TosMIC (1.1 equiv), and anhydrous potassium carbonate (2.0 equiv).

-

Solvent Addition : Add anhydrous methanol (10-15 mL) to the flask.

-

Reaction Execution : Place the flask in an oil bath and heat the mixture to reflux (approx. 65 °C for methanol). Stir vigorously.

-

Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

-

Workup - Solvent Removal : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-